molecular formula C5H9NO B13151670 6-Oxa-7-azabicyclo[3.1.1]heptane

6-Oxa-7-azabicyclo[3.1.1]heptane

Cat. No.: B13151670
M. Wt: 99.13 g/mol
InChI Key: AYRXLJYMPKLQFV-UHFFFAOYSA-N
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Description

Significance of Bridged Bicyclic Scaffolds in Modern Organic Chemistry

Bridged bicyclic scaffolds are foundational structural motifs in modern organic chemistry due to their unique three-dimensional arrangements and conformational rigidity. These characteristics make them highly valuable in the design of new therapeutic agents and complex molecular architectures.

The three-dimensional shape of a molecule is a critical determinant of its biological activity. researchgate.netacs.orgbldpharm.com Unlike flat, aromatic systems, the defined spatial arrangement of atoms in bridged bicyclic scaffolds allows for more precise and selective interactions with biological targets such as enzymes and receptors. This enhanced three-dimensionality can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates.

Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. chemrxiv.orgnih.gov The development of saturated and heteroatom-containing bioisosteres has been a significant advancement in medicinal chemistry. chemrxiv.org These scaffolds, including bicyclic heteroheptanes, are often used to replace planar aromatic rings in drug molecules to improve properties such as solubility and metabolic stability. researchgate.netchemicalbook.com

Overview of the Bicyclo[3.1.1]heptane Ring System

The bicyclo[3.1.1]heptane ring system is a prominent example of a bridged bicyclic scaffold. It consists of a six-membered ring and a four-membered ring sharing two bridgehead carbon atoms.

The bicyclo[3.1.1]heptane core possesses a high degree of conformational rigidity. This rigidity is due to the strained cyclobutane (B1203170) ring, which locks the six-membered ring into a specific conformation. This structural constraint is highly desirable in drug design as it can reduce the entropic penalty upon binding to a biological target.

Research into the bicyclo[3.1.1]heptane scaffold has evolved from fundamental studies of strained ring systems to its application as a versatile building block in organic synthesis and medicinal chemistry. Initially, the focus was on understanding the unique chemical reactivity and physical properties of this strained system. More recently, its potential as a bioisostere for meta-substituted phenyl rings has led to a surge in research aimed at developing efficient synthetic routes to functionalized bicyclo[3.1.1]heptane derivatives. researchgate.netchemicalbook.com

Specific Focus: Oxa- and Aza-Analogs of the Bicyclo[3.1.1]heptane Core

The introduction of heteroatoms such as oxygen (oxa-) and nitrogen (aza-) into the bicyclo[3.1.1]heptane scaffold creates a diverse range of analogs with modified physicochemical properties. acs.org These modifications can influence a molecule's polarity, hydrogen bonding capacity, and metabolic stability. While several isomers of oxa-aza-bicyclo[3.1.1]heptane have been synthesized and studied, including 6-oxa-3-azabicyclo[3.1.1]heptane and 3-oxa-6-azabicyclo[3.1.1]heptane, specific and detailed research on 6-Oxa-7-azabicyclo[3.1.1]heptane is not readily found in the current body of scientific literature.

Due to the lack of specific data for "this compound," a detailed article with research findings and data tables as per your request cannot be completed at this time. Should you be interested in a broader article on the "Oxa- and Aza-Analogs of the Bicyclo[3.1.1]heptane Core" or a detailed piece on a more researched isomer, that is a feasible alternative.

Justification for Heteroatom (Oxygen and Nitrogen) Incorporation in Bicyclic Scaffolds

The strategic incorporation of heteroatoms, particularly oxygen and nitrogen, into bicyclic scaffolds is a cornerstone of modern medicinal chemistry. nih.gov This practice is driven by the profound influence these atoms exert on a molecule's physicochemical and biological properties.

Nitrogen- and oxygen-containing heterocycles are prevalent in a vast array of pharmaceuticals. nih.govthieme-connect.com Their inclusion in rigid bicyclic systems can lead to several advantageous modifications:

Improved Physicochemical Properties: Replacing carbon atoms with oxygen or nitrogen can enhance aqueous solubility, a critical factor for drug delivery and bioavailability. acs.org These heteroatoms can act as hydrogen bond acceptors, and in the case of secondary amines, as hydrogen bond donors, facilitating interactions with water and biological targets like proteins. acs.orgacs.org This can also favorably impact membrane permeability and metabolic clearance rates. acs.org

Bioisosteric Replacement: Bicyclic systems containing heteroatoms are often designed as bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. For instance, the bicyclo[3.1.1]heptane (BCHep) scaffold has been proposed as a non-aromatic isostere for meta-substituted benzene (B151609) rings, mimicking the 3D arrangement of the aromatic system. acs.org The introduction of an oxygen atom into this scaffold can further refine its properties to better match or improve upon the parent aromatic drug. acs.org

Structural and Conformational Control: The presence of heteroatoms influences the geometry and conformational rigidity of the bicyclic system. This defined three-dimensional structure can lead to higher binding affinity and selectivity for specific biological targets. mdpi.com

Modulation of Reactivity: The differing electronegativity and nucleophilicity of nitrogen and oxygen compared to carbon provide handles for synthetic diversification and can influence the molecule's metabolic stability. acs.org

These attributes make bicyclic morpholines and related heteroatomic structures valuable building blocks in the design of novel therapeutics. thieme-connect.comresearchgate.netthieme-connect.com

Naming and Numbering Conventions in Bicyclo[3.1.1]heteroheptanes

The systematic naming of bicyclic compounds follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, which provide a clear and unambiguous system for describing their complex structures.

For a compound like This compound , the name is deconstructed as follows:

Bridgehead Atoms: All bicyclic systems contain two atoms that are common to both rings; these are known as bridgehead atoms. youtube.com

Paths: There are three distinct paths connecting the two bridgehead atoms. youtube.com

Bicyclo Prefix: The prefix "bicyclo" indicates the presence of a two-ring system. youtube.com

Bracketed Numbers - [3.1.1]: These numbers specify the number of carbon or heteroatoms on each of the three paths connecting the bridgeheads, listed in descending order. youtube.comyoutube.com In the bicyclo[3.1.1]heptane system, the paths are composed of three atoms, one atom, and one atom, respectively.

Parent Alkane Name - heptane: The total number of atoms in the bicyclic framework (the sum of the numbers in the brackets plus the two bridgehead atoms) determines the parent alkane name. youtube.com For [3.1.1], the calculation is 3 + 1 + 1 + 2 = 7, leading to the parent name "heptane".

Numbering: The numbering of the bicyclic system begins at one of the bridgehead atoms. It proceeds first along the longest path to the second bridgehead, then continues along the next longest path back to the first bridgehead, and finally numbers the atoms of the shortest bridge. youtube.comyoutube.com

Heteroatom Prefixes - 6-Oxa-7-aza: The prefixes "oxa" and "aza" denote the replacement of a carbon atom with an oxygen and a nitrogen atom, respectively. The numbers "6" and "7" are locants that indicate the position of these heteroatoms within the numbered bicyclic framework.

Research Findings on Bicyclic Heteroheptanes

While detailed research specifically on this compound is limited in publicly available literature, significant work has been done on its isomers, such as 6-oxa-3-azabicyclo[3.1.1]heptane. researchgate.netthieme-connect.com These related compounds serve as important examples of the synthetic strategies and utility of this class of molecules in medicinal chemistry.

Bridged bicyclic morpholines, including the 6-oxa-3-azabicyclo[3.1.1]heptane system, are considered highly valuable building blocks. thieme-connect.comresearchgate.net They are of particular interest as potential isosteres for morpholine (B109124), a common motif in many FDA-approved drugs. thieme-connect.com The achiral nature and similar lipophilicity of 6-oxa-3-azabicyclo[3.1.1]heptane to morpholine make it an attractive scaffold for drug design. thieme-connect.comresearchgate.net

A concise, six-step synthesis for 6-oxa-3-azabicyclo[3.1.1]heptane hydrotosylate has been developed, starting from inexpensive materials and utilizing straightforward chemical reactions. researchgate.net This accessibility is crucial for its application in medicinal chemistry research programs. The development of practical synthetic routes for these novel building blocks is a key focus of research, as it enables broader exploration of their potential in creating new therapeutics. thieme-connect.com

The properties of the specific isomer, (1R,5S)-6-oxa-7-azabicyclo[3.1.1]heptane, are available through chemical databases.

Table 1: Computed Properties of (1R,5S)-6-oxa-7-azabicyclo[3.1.1]heptane

Property Value
Molecular Formula C₅H₉NO
Molecular Weight 99.13 g/mol
IUPAC Name (1R,5S)-6-oxa-7-azabicyclo[3.1.1]heptane
CAS Number 112461-31-1
Canonical SMILES C1C2CNCC1O2

Data sourced from PubChem CID 75487679. nih.gov

For comparison, the properties of the more extensively studied isomer are presented below.

Table 2: Computed Properties of 6-Oxa-3-azabicyclo[3.1.1]heptane

Property Value
Molecular Formula C₅H₉NO
Molecular Weight 99.13 g/mol
IUPAC Name 6-oxa-3-azabicyclo[3.1.1]heptane
CAS Number 112461-31-1
Canonical SMILES C1C2CNCC1O2

Data sourced from PubChem CID 17965857. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

6-oxa-7-azabicyclo[3.1.1]heptane

InChI

InChI=1S/C5H9NO/c1-2-4-6-5(3-1)7-4/h4-6H,1-3H2

InChI Key

AYRXLJYMPKLQFV-UHFFFAOYSA-N

Canonical SMILES

C1CC2NC(C1)O2

Origin of Product

United States

Synthetic Methodologies for Bicyclo 3.1.1 Oxa Aza Heteroheptanes

General Strategies for Hetero-Bicyclo[3.1.1]heptane Construction

These general strategies are applicable to a range of heteroatom-containing bicyclo[3.1.1]heptane systems and offer versatile platforms for the synthesis of novel analogues.

A unified strategy has been developed for the synthesis of both aza- and oxa-bicyclo[3.1.1]heptanes from readily available amino or hydroxy acid precursors. Current time information in Bangalore, IN.lshtm.ac.uk This method leverages the high ring strain of bicyclo[1.1.0]butanes (BCBs) in a strain-release radical-polar crossover annulation process under photoredox catalysis. Current time information in Bangalore, IN.lshtm.ac.uk The reaction demonstrates broad applicability with various redox-active esters and BCBs, successfully yielding previously inaccessible spiro- and fused-heterobicyclo[3.1.1]heptanes. Current time information in Bangalore, IN.lshtm.ac.uk DFT calculations and experimental studies support an oxidative radical-polar crossover mechanism and provide a rationale for the observed regioselectivity. Current time information in Bangalore, IN.lshtm.ac.uk

Cycloaddition reactions represent a powerful tool for the construction of bicyclic systems. In the context of oxa-aza-bicyclo[3.1.1]heptanes, the formal [3+3] cycloaddition of bicyclobutanes with nitrones has proven to be a particularly effective strategy. chemrxiv.orgchinesechemsoc.org Enabled by asymmetric Lewis acid catalysis, this method allows for the enantioselective synthesis of hetero-bicyclo[3.1.1]heptane products. chemrxiv.org A wide array of nitrones are compatible with this Lewis acid catalysis, leading to the successful assembly of products with high yields and enantiomeric excess. chemrxiv.org This approach is significant for its ability to construct congested quaternary carbon centers and a chiral aza-trisubstituted carbon center. chemrxiv.org

Multi-component reactions offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single step. An amine-promoted three-component cycloaddition of bicyclo[1.1.0]butanes with hydroxylamine (B1172632) and polyformaldehyde has been developed for the expedient synthesis of 2-oxa-3-azabicyclo[3.1.1]heptanes. lshtm.ac.uk This method proceeds via a formal dipolar [4π + 2σ] cycloaddition of bicyclo[1.1.0]butanes with nitrones generated in situ. lshtm.ac.uk The reaction features mild conditions and exhibits excellent functional group tolerance. lshtm.ac.uk Computational density functional theory (DFT) calculations have provided insights into the mechanistic aspects of this selective cycloaddition. lshtm.ac.uk

Specific Approaches to Oxa-Aza-Bicyclo[3.1.1]heptane Systems

While the general strategies provide a broad toolkit, specific approaches have been tailored for the synthesis of particular isomers within the oxa-aza-bicyclo[3.1.1]heptane family.

As detailed in section 2.1.1, a notable and specific application of strain-release annulation involves the use of amino and hydroxy acids as precursors. Current time information in Bangalore, IN.lshtm.ac.uk This photoredox-catalyzed method provides a unified protocol to access both aza- and oxa-bicyclo[3.1.1]heptanes. Current time information in Bangalore, IN.lshtm.ac.uk A key advantage of this approach is the ability to use chiral amino/hydroxy acid-derived redox-active esters to produce enantioenriched chiral heterobicyclo[3.1.1]heptanes. Current time information in Bangalore, IN.lshtm.ac.uk The functional groups introduced during the reaction also serve as valuable handles for further synthetic modifications. Current time information in Bangalore, IN.lshtm.ac.uk

Acid-mediated rearrangement of spirocyclic compounds offers another pathway to the bicyclo[3.1.1]heptane core. Specifically, the mild acid-catalyzed isomerization of (2-oxaspiro[3.3]heptan-6-yl)methanols has been shown to produce 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes. acs.org This methodology has been utilized to prepare various building blocks for medicinal chemistry. acs.org

Intramolecular Cyclization Strategies (e.g., from Amino Alcohol Precursors)

A prevalent strategy for forming the 6-oxa-7-azabicyclo[3.1.1]heptane skeleton involves the intramolecular cyclization of appropriately functionalized precursors, particularly amino alcohols. This approach leverages the proximity of a nucleophilic amine and an electrophilic carbon to forge the key ring-closing bond. For instance, the synthesis of related bicyclic morpholines often starts from vicinal amino alcohols or their derivatives. researchgate.net The formation of the oxetane (B1205548) ring, a critical component of the bicyclo[3.1.1]heptane system, can be achieved through an intramolecular alkylation reaction. researchgate.net

A documented synthesis of a bridged bicyclic morpholine (B109124) tosylate salt highlights a six-step sequence commencing with inexpensive starting materials and employing straightforward chemical transformations, where intramolecular cyclization is a pivotal step. thieme-connect.com The specific conditions for these cyclizations, such as the choice of base or acid catalyst, can significantly influence the reaction's success and yield.

Precursor Type Key Transformation Significance
Amino AlcoholsIntramolecular CyclizationForms the core bicyclic structure.
Vicinal Amino AlcoholsRing ClosureEstablishes the morpholine-like framework. researchgate.net
Functionalized PrecursorsIntramolecular AlkylationCreates the strained oxetane ring. researchgate.net

Transformations Involving Spirocyclic Oxetanyl Nitriles

An innovative approach to the 3-azabicyclo[3.1.1]heptane core, a close structural relative of the this compound system, involves the reduction of spirocyclic oxetanyl nitriles. chemrxiv.orgresearchgate.net This method has proven to be a general and scalable route. The key transformation is the reduction of a nitrile group, often using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), which can unexpectedly lead to the formation of the bicyclic system. chemrxiv.org This reaction is believed to proceed through an "invisible" intermediate that undergoes spontaneous cyclization. chemrxiv.org This strategy has been successfully applied to synthesize analogs of pharmaceutical compounds, demonstrating its practical utility. chemrxiv.orgresearchgate.net

Starting Material Key Reagent Product Reference
Spirocyclic Oxetanyl NitrileLithium Aluminum Hydride (LiAlH₄)3-Azabicyclo[3.1.1]heptane chemrxiv.orgresearchgate.net

Utilization of Hetero-[3.1.1]propellanes as Synthetic Precursors

A more recent and highly versatile strategy for accessing hetero-bicyclo[3.1.1]heptanes involves the use of hetero[3.1.1]propellanes as synthetic precursors. researchgate.netchemrxiv.org These highly strained molecules feature three rings fused to a single carbon-carbon bond and can contain heteroatoms such as oxygen, nitrogen, or sulfur in the three-carbon bridge. researchgate.netchemrxiv.orgchemrxiv.org These propellanes are stable enough for isolation and storage but can undergo a variety of radical ring-opening reactions. researchgate.netchemrxiv.org This allows for the introduction of two substituents at the bridgehead positions, leading to bridgehead-disubstituted hetero-bicyclo[3.1.1]heptanes that are difficult to access through other methods. researchgate.netchemrxiv.org This approach provides a unified synthesis for a family of heterocyclic [3.1.1]propellanes from a common precursor. researchgate.netchemrxiv.org

Stereochemical Control in Bicyclo[3.1.1]Oxa-Aza Systems

Controlling the three-dimensional arrangement of atoms is paramount in the synthesis of biologically active molecules. For the this compound system, several strategies have been developed to achieve stereochemical control, leading to the selective formation of enantiomers or diastereomers.

Enantioselective Synthesis via Chiral Precursors

One of the most direct ways to achieve an enantiomerically pure product is to start with a chiral precursor. In the context of bicyclic morpholine synthesis, optically active starting materials can be used to generate enantiomerically enriched products. For example, the synthesis of chiral 2-oxa-5-azabicyclo[2.2.1]heptane derivatives has been achieved from trans-4-hydroxy-l-proline, a naturally occurring chiral amino acid. researchgate.net This principle can be extended to the synthesis of chiral this compound systems, where the stereochemistry of the starting material dictates the stereochemistry of the final product. A unified strategy has been reported to access enantioenriched chiral heterobicyclo[3.1.1]heptanes using chiral amino/hydroxy acids derived redox-active esters. chemrxiv.org

Diastereoselective Approaches to Substituted Bicyclo[3.1.1]heteroheptanes

When a molecule has more than one stereocenter, controlling the relative stereochemistry between them (diastereoselectivity) becomes crucial. In the synthesis of substituted bicyclo[3.1.1]heteroheptanes, the inherent rigidity of the bicyclic framework can often be exploited to achieve high diastereoselectivity. For instance, the synthesis of (±)-6-oxa-3-azabicyclo[3.1.1]heptan-2-thione was achieved stereoselectively. researchgate.net Similarly, copper(I)-catalyzed tandem cycloaddition reactions have been used to synthesize strained and bridged bicycles with moderate to excellent diastereoselectivities. researchgate.net A copper-catalyzed asymmetric formal [4π+2σ] cycloaddition of bicyclo[1.1.0]butanes and azomethine ylides has been developed to furnish a diverse array of enantioenriched 3-aza-BCHeps with exceptional levels of diastereoselectivity. acs.org

Asymmetric Catalytic Strategies

Asymmetric catalysis offers an elegant and efficient way to generate chiral molecules from achiral starting materials using a small amount of a chiral catalyst. In recent years, significant progress has been made in the development of asymmetric catalytic methods for the synthesis of bicyclo[3.1.1]heptane derivatives. chinesechemsoc.org

Lewis acid-catalyzed (3+3) cycloadditions between bicyclobutanes and nitrones have been developed to construct the 2-oxa-3-azabicyclo[3.1.1]heptane framework enantioselectively, with chiral ligands being critical for achieving high enantiomeric excess. nih.gov A pioneering approach using a chiral Co(II)/PyIPI Lewis acid catalytic system has enabled the first catalytic asymmetric (3+3) cycloaddition reactions involving bicyclo[1.1.0]butanes. chinesechemsoc.org Furthermore, a copper-catalyzed asymmetric formal [4π+2σ] cycloaddition has been reported for the construction of chiral polysubstituted 3-azabicyclo[3.1.1]heptanes. acs.org These methods have successfully assembled congested carbon centers with high yields and enantioselectivities. nih.gov

Catalytic System Reaction Type Product Key Feature Reference
Chiral Lewis Acid(3+3) CycloadditionChiral hetero-bicyclo[3.1.1]heptaneAssembles two quaternary carbon centers and a chiral aza-trisubstituted carbon center. nih.gov
Chiral Co(II)/PyIPI Lewis Acid(3+3) CycloadditionEnantioenriched 2-oxa-3-azabicyclo[3.1.1]heptanesFirst catalytic asymmetric (3+3) cycloaddition of bicyclo[1.1.0]butanes. chinesechemsoc.org
Copper-CatalystAsymmetric Formal [4π+2σ] CycloadditionChiral polysubstituted 3-azabicyclo[3.1.1]heptanesHigh diastereo- and enantioselectivity. acs.org

Scalability and Practical Considerations in Synthetic Protocols

The successful transition of synthetic methodologies for bicyclo[3.1.1]oxa-aza heteroheptanes from laboratory-scale experiments to larger, more practical production requires careful consideration of several factors. These include the availability and cost of starting materials, the efficiency and robustness of the chemical transformations, and the ease of purification. Several research groups have addressed these challenges, developing scalable routes to various isomers of this heterocyclic family.

A key consideration in developing scalable syntheses is the use of readily available and inexpensive starting materials. For instance, the synthesis of 6-oxa-3-azabicyclo[3.1.1]heptane tosylate has been achieved through multi-step sequences that commence with such precursors. One documented seven-step practical synthesis specifically emphasizes scalability and the use of straightforward chemical transformations. Similarly, a practical and stereochemically controllable approach to the 6-azabicyclo[3.1.1]heptane scaffold, a related structural analog, also starts from common chemicals. researchgate.net

Furthermore, the development of protocols that offer high yields in a reduced number of steps is highly desirable. A rapid two-step synthesis for substituted 3-azabicyclo[3.2.0]heptanes, which are valuable building blocks, has been developed utilizing common chemicals and a photochemical cyclization. researchgate.net

The practical considerations also extend to the purification of intermediates and final products. While many laboratory-scale syntheses rely on column chromatography, this method can be cumbersome and costly on an industrial scale. Therefore, the development of protocols that yield products amenable to purification by crystallization or distillation is a significant advantage. In one scalable synthesis of a 3-azabicyclo[3.1.1]heptane derivative, the final product was purified by distillation, yielding 90 grams of the product. researchgate.net

The following data tables summarize key aspects of scalability for selected bicyclo[3.1.1]oxa-aza heteroheptane synthetic protocols.

Table 1: Scalability of 3-Azabicyclo[3.1.1]heptane Derivative Synthesis

Intermediate/ProductStarting MaterialScaleOverall YieldPurification MethodReference
1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione3-OxocyclobutanecarboxylateUp to 30 gNot specifiedNot specified chemrxiv.org
Monoprotected bicyclic diamine 3Compound 2 (from the above synthesis)Multigram65% (6 steps)Not specified chemrxiv.org
Compound 3a·HClSpirocyclic oxetanyl nitrile90 g77% (final step)Distillation researchgate.net

Table 2: Scalability of 1,5-Disubstituted 3-Oxabicyclo[3.1.1]heptane Synthesis

ProductStarting MaterialScaleYield (final step)CatalystReference
oxa-BCHep 26-substituted (2-oxaspiro[3.3]heptan-6-yl)methanolsMultigram89%10 mol % HCl acs.org

It is important to note that while some methods show promise for scalability, challenges can arise. For instance, in the photocatalytic Minisci-like synthesis of heterocycle-functionalized bicyclo[3.1.1]heptanes, products were sometimes prone to degradation during chromatographic purification, leading to reduced isolated yields despite high initial reaction yields. nih.gov Such observations highlight the need for robust purification strategies in scalable synthetic designs.

Reactivity and Chemical Transformations of Bicyclo 3.1.1 Oxa Aza Heteroheptanes

Ring-Opening and Ring-Expansion Reactions

The strained nature of the bicyclo[3.1.1] system makes it susceptible to various ring-opening and ring-expansion reactions, providing pathways to a diverse range of heterocyclic structures.

Investigation of Radical Ring-Opening Pathways

Recent research has explored strain-enabled radical-polar crossover annulation as a unified strategy to access both aza- and oxa-bicyclo[3.1.1]heptanes. chemrxiv.org This method utilizes photoredox catalysis with a broad scope across various redox-active esters and bicyclo[1.1.0]butanes (BCBs), leading to previously inaccessible spiro- and fused-hetero-bicyclo[3.1.1]heptanes. chemrxiv.org Density functional theory (DFT) calculations and experimental studies support an oxidative radical-polar crossover mechanism and explain the observed regioselectivity. chemrxiv.org This approach has also been extended to the synthesis of aza-bicyclo[2.1.1]hexanes, another important motif in medicinal chemistry. chemrxiv.org

Transformations Leading to Diverse Heterocyclic Scaffolds

The 6-oxa-7-azabicyclo[3.1.1]heptane core can be transformed into a variety of other heterocyclic systems. For instance, acid-catalyzed ring-opening reactions of related cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-enes with alcohol nucleophiles have been investigated. beilstein-journals.org These reactions lead to the cleavage of the C–O bond, a novel pathway for this class of compounds, which typically undergo N-O bond cleavage. beilstein-journals.org This method has been successfully applied to primary, secondary, and tertiary alcohol nucleophiles, with pyridinium (B92312) toluenesulfonate (B8598656) in methanol (B129727) providing the best yields. beilstein-journals.org The stereochemistry of the resulting product, confirmed by X-ray crystallography, suggests an SN2-like mechanism. beilstein-journals.org

Furthermore, ring-expansion reactions of bicyclobutanes with diaziridines, catalyzed by a Lewis acid such as Sc(OTf)3, provide a route to multifunctionalized azabicyclo[3.1.1]heptane derivatives. researchgate.netnih.gov This reaction proceeds via a σ-bond cross-exchange between the C-C bond of the bicyclobutane and the C-N bond of the diaziridine. researchgate.netnih.gov The practicality of this synthesis is highlighted by its success in scale-up experiments and the synthetic transformations of the resulting cycloadducts. nih.gov

Functionalization of the Bicyclic Core

The functionalization of the this compound core is crucial for modulating its physicochemical properties and biological activity.

Introduction of Substituents via Downstream Synthetic Manipulations

The functional groups introduced during the initial synthesis of the bicyclic system can serve as handles for further modifications. chemrxiv.org For example, photocatalytic Minisci-like conditions have been used to introduce various heterocycles at the bridgehead position of bicyclo[3.1.1]heptanes and aza-bicyclo[3.1.1]heptanes from readily available N-hydroxyphthalimide esters. nih.gov This method allows for the creation of heterocycle-functionalized structures that are relevant in medicinal chemistry as potential bioisosteres of meta-substituted arenes and pyridines. nih.gov

The following table showcases the scope of the Minisci transformation using bicyclo[3.1.1]heptane redox-active esters (RAEs) with various heterocycle acceptors.

EntryHeterocycleProductYield (%)
1Pyridine (B92270)7a85
2Quinoline7b78
3Isoquinoline7c65

Data sourced from a study on photocatalytic Minisci reactions. nih.gov

Oxidation and Reduction Chemistry of the Bicyclic System

The oxidation and reduction of the bicyclic system provide another avenue for functionalization. For instance, 6-oxa-3-azabicyclo[3.1.1]heptane tosylate can be oxidized using agents like potassium permanganate (B83412) or chromium trioxide. Reduction of this compound can be achieved with common reducing agents such as lithium aluminum hydride. These transformations lead to derivatives with altered properties.

Similarly, the methoxy (B1213986) group in 6-methoxy-3-azabicyclo[3.1.1]heptane can undergo oxidation to form the corresponding aldehydes or ketones. smolecule.com

Substitution Reactions on the Bicyclic Framework

Nucleophilic substitution reactions are a common method for functionalizing the bicyclic framework. The tosylate group in 6-oxa-3-azabicyclo[3.1.1]heptane tosylate can be displaced by various nucleophiles under appropriate conditions, enabling the synthesis of a diverse range of chemical entities. The nitrogen atom in 6-methoxy-3-azabicyclo[3.1.1]heptane can also act as a nucleophile, participating in substitution reactions with electrophiles. smolecule.com

A study on 2-azabicyclo[3.1.1]heptane derivatives describes aromatic nucleophilic substitution reactions where an amine can replace a leaving group like -S(O)CH3. google.com

The table below provides examples of substitution reactions on the bicyclic framework.

Starting MaterialReagentProductReaction Type
6-Oxa-3-azabicyclo[3.1.1]heptane tosylateNucleophile (e.g., R-NH2)Substituted 6-oxa-3-azabicyclo[3.1.1]heptaneNucleophilic Substitution
6-Methoxy-3-azabicyclo[3.1.1]heptaneElectrophile (e.g., R-X)N-substituted 6-methoxy-3-azabicyclo[3.1.1]heptaneNucleophilic Substitution
2-(Methylsulfinyl)azabicyclo[3.1.1]heptane derivativeAmine2-Amino-azabicyclo[3.1.1]heptane derivativeAromatic Nucleophilic Substitution

This table is a generalized representation based on described reaction types. smolecule.comgoogle.com

Reaction Mechanisms and Pathways of this compound

The unique strained bicyclic structure of this compound, containing a reactive N-O bond, governs its chemical behavior. Mechanistic studies, while not always focused directly on this specific parent compound, provide significant insight into its reactivity in oxidative processes, cycloadditions, and acid-catalyzed rearrangements.

Elucidation of Oxidative Radical-Polar Crossover Mechanisms

While the oxidative radical-polar crossover mechanism is a prominent strategy for the synthesis of the aza-oxa-bicyclo[3.1.1]heptane core, the reactivity of the formed heterocycle can also be understood through related oxidative processes. The inherent strain and the presence of the N-O bond make this compound susceptible to oxidative transformations.

Research on related bicyclic amines suggests that oxidation can occur at different sites. For instance, derivatives of 6-methoxy-3-azabicyclo[3.1.1]heptane can undergo oxidation of the methoxy group to yield corresponding aldehydes or ketones smolecule.com. For the parent this compound, oxidation is more likely to involve the N-O bond, a known site of reactivity in similar heterocyclic systems.

Mechanistic studies on the cleavage of the N-O bond in related isoxazolines, which are also five-membered rings containing an N-O bond, often point towards radical pathways. Copper-catalyzed N-O bond cleavage, for example, can proceed via a radical process, as evidenced by the trapping of radical intermediates mdpi.com. In a hypothetical oxidative radical-polar crossover reaction involving this compound, an initial single-electron transfer (SET) from a suitable reductant could lead to the cleavage of the weak N-O bond, generating a diradical species. This intermediate could then undergo further transformations, potentially involving polar crossover steps, depending on the reaction conditions and the presence of other reagents.

The table below summarizes potential oxidative reactions based on analogous systems.

Reactant SystemProposed Oxidizing Agent/ConditionKey Mechanistic FeaturePotential Product Type
This compoundTransition metal catalyst (e.g., Cu(I))Radical N-O bond cleavageRing-opened amino alcohol derivatives
Substituted 3-azabicyclo[3.1.1]heptanesStandard oxidizing agents (e.g., KMnO₄, CrO₃)Oxidation of substituentsKetones, aldehydes, or carboxylic acids smolecule.com
Heterobicycle-fused 2-isoxazolinesRaney Nickel/AlCl₃Reductive N-O bond cleavageβ-hydroxyketones nih.gov

Analysis of Cycloaddition Mechanisms (e.g., [3+3], [2+2])

The majority of literature on cycloadditions related to the bicyclo[3.1.1]heptane framework focuses on its synthesis rather than its participation as a reactant in cycloaddition reactions. The strain within the bicyclo[1.1.0]butane (BCB) core makes it an excellent partner in cycloadditions to build the bicyclo[3.1.1]heptane skeleton. For instance, the Lewis acid-catalyzed [3+3] cycloaddition of bicyclobutanes with nitrones is a known method for synthesizing 2-oxa-3-azabicyclo[3.1.1]heptanes nih.govchinesechemsoc.orgnih.gov.

In these synthetic cycloadditions, the bicyclobutane acts as the three-atom component, and the nitrone provides the other three atoms for the resulting six-membered ring. The mechanism typically involves the activation of the bicyclobutane by a Lewis acid, followed by a nucleophilic attack from the nitrone and subsequent cyclization. DFT calculations suggest a stepwise pathway for these cycloadditions acs.org.

While there is limited direct evidence of this compound itself acting as a dienophile or dipolarophile in cycloaddition reactions, its strained nature could theoretically allow it to participate in such transformations under specific conditions. The N-O bond could potentially act as a dipolar component in certain cycloadditions.

The table below outlines cycloaddition reactions that form the aza-oxa-bicyclo[3.1.1]heptane skeleton.

Cycloaddition TypeReactantsCatalyst/ConditionsMechanistic Highlights
[3+3] CycloadditionBicyclo[1.1.0]butanes and NitronesLewis Acid (e.g., Eu(OTf)₃)Stepwise polar mechanism, formation of a six-membered heterocyclic ring nih.govchinesechemsoc.org
1,3-Dipolar CycloadditionBicyclo[1.1.0]butanes and IsatogensLewis AcidLeads to tetracyclic 2-oxa-3-azabicyclo[3.1.1]heptanes nih.govacs.org
[8π+2σ] CycloadditionAzaheptafulvene and Bicyclo[1.1.0]butanesFeCl₃Stepwise pathway to form fused 2-azabicyclo[3.1.1]heptanes acs.org
[2π + 2σ] CycloadditionAlkenes and Bicyclo[1.1.0]butanesVisible light/photocatalystConstruction of (oxa and aza)-bicyclo[3.1.1]heptanes rsc.org

Mechanistic Studies of Acid-Catalyzed Rearrangement Reactions

The strained bicyclic framework of this compound makes it susceptible to acid-catalyzed rearrangements. While direct studies on this specific compound are scarce, research on analogous systems provides valuable insights into potential reaction pathways.

Studies on the acid-catalyzed rearrangement of 3-oxabicyclo[3.1.1]heptanes, which share the same core carbon skeleton, have shown that mild acid catalysis can induce isomerization. For example, (2-oxaspiro[3.3]heptan-6-yl)methanols rearrange to 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes under acidic conditions acs.org. This rearrangement proceeds through the protonation of the oxetane (B1205548) oxygen, followed by ring-opening to a carbocationic intermediate, which then undergoes intramolecular attack by the hydroxyl group to form the more stable pyran ring of the 3-oxabicyclo[3.1.1]heptane system.

In the case of this compound, acid catalysis would likely initiate protonation at either the nitrogen or the oxygen atom. Protonation of the nitrogen would make it a better leaving group, potentially leading to N-O bond cleavage. Alternatively, protonation of the bridgehead oxygen could facilitate ring-opening of the oxetane portion of the molecule.

Research on the acid-catalyzed ring-opening of a related cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene demonstrated that the reaction proceeds via protonation of the oxygen atom followed by an SN2-like attack of a nucleophile, leading to C-O bond cleavage while the N-O bond remains intact beilstein-journals.org. This suggests that the C-O bond in the bicyclic ether portion of this compound could be a likely site of acid-catalyzed reaction.

The proposed mechanism for an acid-catalyzed rearrangement of this compound could involve the following steps:

Protonation of the bridge oxygen.

Cleavage of a C-O bond to relieve ring strain, forming a carbocationic intermediate.

Intramolecular attack by the nitrogen atom or an external nucleophile, leading to a rearranged product.

The table below summarizes potential acid-catalyzed reactions based on analogous systems.

Reactant SystemAcid CatalystKey Mechanistic StepPotential Product Outcome
(2-Oxaspiro[3.3]heptan-6-yl)methanolsPyridinium chloride (PyrHCl)Isomerization via carbocationic intermediate1,5-Disubstituted 3-oxabicyclo[3.1.1]heptanes acs.org
Cyclopropanated 3-aza-2-oxabicyclo[2.2.1]alkenePyridinium toluenesulfonateSN2-like ring-opening with C-O bond cleavageRing-opened products with intact N-O bond beilstein-journals.org
1,2-Diols (Pinacol)Strong acidPinacol rearrangement via carbocationKetone (Pinacolone) beilstein-journals.org

Theoretical and Computational Studies on Bicyclo 3.1.1 Oxa Aza Heteroheptanes

Electronic Structure and Bonding Analysis

The electronic structure of 6-oxa-7-azabicyclo[3.1.1]heptane is dominated by the inherent strain of its bicyclic system and the presence of two heteroatoms, oxygen and nitrogen. This arrangement creates a unique electronic environment that dictates its reactivity and properties.

Applications of Molecular Orbital Theory

Molecular Orbital (MO) theory helps in understanding the bonding within the strained this compound framework. The molecule is a fusion of a cyclobutane (B1203170) ring and a 1,2-oxazetidine ring. The bond angles within this structure deviate significantly from the ideal sp³ hybridized tetrahedral angle of 109.5°, leading to what is known as angle strain. dalalinstitute.com In such strained systems, the C-C and C-heteroatom bonds are described as "bent bonds," where the electron density is highest outside the direct line between the nuclei. This bending of orbitals leads to weaker sigma bonds and higher reactivity compared to unstrained acyclic analogues. dalalinstitute.com The presence of the electronegative oxygen and nitrogen atoms further polarizes the molecule, influencing the energy levels of the frontier molecular orbitals (HOMO and LUMO) and making specific sites susceptible to nucleophilic or electrophilic attack.

Quantum Chemical Calculations (e.g., Density Functional Theory Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for studying bicyclo[3.1.1]oxa-aza heteroheptanes. DFT studies have been instrumental in understanding reaction mechanisms for the synthesis of these scaffolds. chemrxiv.orgacs.org For instance, in the synthesis of aza- and oxa-bicyclo[3.1.1]heptanes through a strain-release annulation strategy, DFT calculations supported an oxidative radical-polar crossover mechanism and were used to rationalize the observed regioselectivity. chemrxiv.orgchemrxiv.org These computational models can map out the entire energy landscape of a reaction, identifying transition states and intermediates to explain why certain products are formed. researchgate.net

For the related 2-azabicyclo[3.1.1]heptane derivatives, DFT calculations were employed to support the proposed mechanism in their synthesis via cycloaddition of aziridines with bicyclo[1.1.0]butanes. acs.org Such studies provide a level of detail on electronic effects and reaction energetics that is often inaccessible through experimental means alone.

Computational Method Application in Bicyclo[3.1.1]heteroheptane Studies Key Insights Reference
Density Functional Theory (DFT)Elucidation of reaction mechanisms for synthesis.Supported a radical-polar crossover mechanism; rationalized regioselectivity. chemrxiv.org, chemrxiv.org
Density Functional Theory (DFT)Investigation of cycloaddition reaction pathways.Provided mechanistic support for the formation of 2-azabicyclo[3.1.1]heptane. acs.org
Density Functional Theory (DFT)Study of ring-opening mechanisms.Modeled the role of solvent molecules in accelerating reactions. researchgate.net

Conformational Analysis and Stereochemical Implications

The rigid, bicyclic nature of this compound severely restricts its conformational freedom, leading to distinct stereochemical properties.

Analysis of Ring Strain and Preferred Conformations

The this compound structure is subject to considerable ring strain, a combination of angle strain from compressed bond angles and torsional strain from eclipsing interactions. dalalinstitute.com The fusion of the four-membered cyclobutane ring with the four-membered oxazetidine ring creates a highly constrained system. Computational design studies on related isomers suggest that this specific arrangement, akin to a strained oxetane (B1205548), is likely to be chemically labile. chemrxiv.org

Studies on the analogous 6-azabicyclo[3.1.1]heptane scaffold reveal that the conformational restriction stabilizes unique conformations of the six-membered piperidine (B6355638) ring contained within the bicyclic system, such as boat and distorted chair forms. researchgate.net This forced geometry is a hallmark of such bicyclic compounds and is crucial for their application as rigid scaffolds in medicinal chemistry.

Exit Vector Analysis and Assessment of Three-Dimensionality

Bicyclo[3.1.1]heptane scaffolds are increasingly recognized as three-dimensional (3D) bioisosteres for planar aromatic rings in drug discovery. acs.org Exit vector analysis is a computational tool used to quantify the spatial arrangement of substituents attached to a scaffold, defining the vectors along which chemical bonds exit the core structure. researchgate.net For meta-substituted benzene (B151609) rings, the exit vectors have a characteristic angle of approximately 120°. acs.org

Computational studies on 3-azabicyclo[3.1.1]heptanes and 3-oxabicyclo[3.1.1]heptanes show that they effectively mimic this geometry, with calculated angles between exit vectors at the bridgehead positions being very close to the ideal 120°. researchgate.netacs.org This makes them excellent saturated, non-planar replacements for meta-substituted benzenes and pyridines, often leading to improved physicochemical properties like solubility and metabolic stability. chemrxiv.orgacs.org The analysis of molecular structure using the exit vector plot (EVP) approach confirms the conformational rigidity of these systems. researchgate.net

Scaffold Mimicked Aromatic System Exit Vector Angle (Calculated) Aromatic Angle Reference
Bicyclo[3.1.1]heptane (BCHep)meta-Substituted Benzene~119°120° acs.org
3-Oxabicyclo[3.1.1]heptane (oxa-BCHep)meta-Substituted Benzene~118°120° acs.org
3-Azabicyclo[3.1.1]heptane3,5-Disubstituted Pyridine (B92270)Similar to pyridine120° researchgate.net, researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for understanding the complex reaction mechanisms involved in the synthesis of bicyclo[3.1.1]oxa-aza heteroheptanes. Given the high strain and unusual bonding in the precursors, such as bicyclo[1.1.0]butanes, theoretical calculations are often necessary to explain the observed outcomes. chemrxiv.org

A unified strategy to access both aza- and oxa-bicyclo[3.1.1]heptanes via a photocatalyzed reaction of bicyclo[1.1.0]butanes (BCBs) with redox-active esters has been reported. chemrxiv.orgchemrxiv.org Experimental studies combined with DFT calculations were crucial in unraveling the reaction pathway. The calculations supported an oxidative radical-polar crossover (RPC) mechanism. This involves the initial formation of a radical species, which then undergoes a polar cyclization, driven by the release of strain energy from the BCB precursor, to form the bicyclo[3.1.1]heptane core. chemrxiv.org These computational investigations not only confirm the proposed mechanism but also explain the regioselectivity of the reaction, which is vital for synthetic planning. researchgate.net Similarly, computational studies have supported a pyridine-assisted boronyl radical catalytic cycle in the synthesis of highly substituted bicyclo[3.1.1]heptane derivatives. acs.org

Predictive Modeling for Structure-Property Relationships

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, serves as a cornerstone in modern medicinal chemistry and drug discovery. wikipedia.orgijert.org These computational techniques aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties. wikipedia.org For novel scaffolds like this compound, where empirical data may be scarce, predictive modeling offers a powerful, cost-effective tool to forecast its behavior, guide synthesis efforts, and prioritize candidates for further experimental testing. frontiersin.orgresearchgate.net

The fundamental principle of QSAR/QSPR modeling is that the properties of a chemical are inherently linked to its molecular structure. ijert.org By quantifying structural features, known as molecular descriptors, and correlating them with observed properties, a predictive model can be constructed. ijpras.com These models are crucial for understanding how modifications to a core scaffold, such as the bicyclo[3.1.1]oxa-aza heteroheptane system, can influence key drug-like attributes.

In the context of this compound and its analogs, predictive modeling can be employed to explore a vast chemical space without the need for exhaustive synthesis and testing. frontiersin.org The conformationally rigid nature of such bridged bicyclic scaffolds makes them attractive as bioisosteres for aromatic rings, a strategy to improve physicochemical and pharmacokinetic properties of drug candidates. chemrxiv.orgchemrxiv.org Theoretical calculations, such as Density Functional Theory (DFT), can provide crucial data on molecular geometry, electronic distribution, and energetics, which serve as inputs for building robust predictive models. researchgate.netresearchgate.net

The process involves calculating a wide array of descriptors for a series of related compounds. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity, 2D pharmacophore fingerprints.

3D Descriptors: Molecular shape, volume, surface area, and descriptors from 3D field-based methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA).

Physicochemical Descriptors: Lipophilicity (logP), solubility, pKa, polar surface area (PSA).

Once calculated, these descriptors are used as independent variables in a statistical model, with the property of interest (e.g., binding affinity, permeability) as the dependent variable. nih.gov The resulting equation can then be used to predict the properties of new, unsynthesized derivatives of the this compound scaffold.

A hypothetical QSAR study on a series of this compound derivatives might explore how different substituents (R-groups) affect a particular biological activity (e.g., inhibitory concentration, IC50). The model could reveal, for instance, that increased lipophilicity at a certain position enhances activity, while bulky substituents at another position are detrimental.

To illustrate the data involved in such studies, the following table presents calculated physicochemical properties for the parent compound and hypothetical derivatives. These properties are critical for building predictive models for ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )logPPolar Surface Area (Ų)
This compoundStructure of this compound C₅H₉NO99.13-0.4521.7
3-Methyl-6-oxa-7-azabicyclo[3.1.1]heptaneStructure of 3-Methyl-6-oxa-7-azabicyclo[3.1.1]heptane C₆H₁₁NO113.160.0521.7
3-Phenyl-6-oxa-7-azabicyclo[3.1.1]heptaneStructure of 3-Phenyl-6-oxa-7-azabicyclo[3.1.1]heptane C₁₁H₁₃NO175.231.5521.7
This compound-3-carboxylic acidStructure of this compound-3-carboxylic acid C₆H₉NO₃143.14-0.8059.0

Note: The data in this table is illustrative and based on cheminformatic calculations for demonstrating the principles of QSPR. logP and Polar Surface Area are key predictors for cell permeability and oral bioavailability.

Such data allows medicinal chemists to establish structure-property relationships. For example, the introduction of a methyl group slightly increases lipophilicity (logP), while a phenyl group increases it significantly. Conversely, adding a carboxylic acid group decreases lipophilicity and increases the polar surface area, which would be expected to reduce cell membrane permeability. prismbiolab.com These relationships, once validated, guide the rational design of new analogs with improved properties. fiveable.me

Ultimately, predictive modeling for structure-property relationships is an indispensable tool for navigating the complexities of drug design, enabling the efficient optimization of novel scaffolds like this compound for therapeutic applications. arxiv.orgcas.org

Applications and Derivatization of Bicyclo 3.1.1 Oxa Aza Heteroheptane Scaffolds in Chemical Biology and Material Science

Bicyclo[3.1.1]Heteroheptanes as Bioisosteric Replacements

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group that retains similar biological activity, is a cornerstone of drug discovery. nih.gov Bicyclo[3.1.1]heteroheptanes have emerged as valuable bioisosteric replacements for planar aromatic and heteroaromatic rings, offering a means to escape the "flatland" of traditional drug molecules and explore new chemical space. researchgate.net

Mimicry of Planar Aromatic and Heteroaromatic Rings

The bicyclo[3.1.1]heptane (BCHep) scaffold has been identified as a promising bioisostere for meta-substituted benzene (B151609) rings. nih.govacs.org This is due to the similar geometric arrangement of substituents, with the angle between the exit vectors of the bridgehead substituents in BCHep closely mimicking the 120° angle of a meta-substituted arene. acs.orgresearchgate.net The introduction of heteroatoms, such as nitrogen and oxygen, into the bicyclic framework to create scaffolds like 6-oxa-7-azabicyclo[3.1.1]heptane, allows for the mimicry of heteroaromatic rings like pyridine (B92270). researchgate.netchemrxiv.org This isosteric replacement can lead to significant improvements in the physicochemical properties of drug candidates. researchgate.net

For instance, replacing the pyridine ring in the antihistamine drug Rupatadine with a 3-azabicyclo[3.1.1]heptane core resulted in a dramatic improvement in solubility, metabolic stability, and lipophilicity. researchgate.netchemrxiv.org The constrained geometry of these bicyclic systems forces specific orientations of the lone pairs of electrons on the oxygen and nitrogen atoms, creating unique electronic environments that can enhance binding affinity and selectivity for biological targets.

Impact on Molecular Three-Dimensionality and Shape Diversity

The exploration of different bicyclic frameworks, such as the [3.1.1] system, offers distinct geometric constraints compared to other bridged systems, allowing for a systematic exploration of chemical space to optimize pharmacological properties. This ability to fine-tune the three-dimensional shape of a molecule is a powerful tool in modern drug design.

Modulating Physicochemical Properties through Scaffold Design (e.g., solubility, lipophilicity, metabolic stability)

The incorporation of bicyclo[3.1.1]heteroheptane scaffolds can have a profound impact on the physicochemical properties of a molecule, often leading to improvements in solubility, lipophilicity, and metabolic stability. researchgate.net The replacement of a flat aromatic ring with a saturated bicyclic system can disrupt stacking interactions and increase solubility. researchgate.net

Interestingly, the addition of a one-carbon tether to bridge a morpholine (B109124) ring, creating a bicyclic system, has been shown to reduce lipophilicity despite the increase in carbon content. The introduction of heteroatoms into the bicyclo[3.1.1]heptane skeleton, creating structures like 3-oxabicyclo[3.1.1]heptanes, can further enhance aqueous solubility. acs.orgchemrxiv.org

Furthermore, the replacement of metabolically vulnerable aromatic rings with more stable bicyclic scaffolds can significantly improve metabolic stability. researchgate.netchemrxiv.org For example, aryl-fused Bicyclo[3.1.1]heptanes (BCHeps) have been shown to improve metabolic stability towards CYP-mediated metabolism when used as bioisosteric replacements for naphthalene (B1677914) rings. chemrxiv.org

Table 1: Physicochemical Properties of Bicyclo[3.1.1]Heteroheptane Derivatives
CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Calculated LogPTopological Polar Surface Area (TPSA) (Ų)
This compound1822600-36-1C5H9NO99.13-0.321.3
6-Oxa-3-azabicyclo[3.1.1]heptane112461-31-1C5H9NO99.13-0.321.3
6-Oxa-3-azabicyclo[3.1.1]heptane hydrochloride1414958-33-0C5H10ClNO135.590.168921.26

Utility in the Development of Advanced Chemical Entities

The unique structural and physicochemical properties of bicyclo[3.1.1]oxa-aza heteroheptanes make them valuable building blocks for the synthesis of more complex and advanced chemical entities.

Building Blocks for Complex Molecular Architectures

Bicyclo[3.1.1]heteroheptanes, such as 6-oxa-3-azabicyclo[3.1.1]heptane tosylate, serve as versatile intermediates in the synthesis of pharmaceutical compounds. Their rigid bicyclic structure provides a robust scaffold upon which to build more complex molecular architectures. researchgate.net The development of practical and scalable synthetic routes to these building blocks has made them more accessible for use in drug discovery and development programs. thieme-connect.com

The functional groups on the bicyclic scaffold can be readily derivatized, allowing for the introduction of a wide range of substituents to explore structure-activity relationships. nih.gov For example, photocatalytic Minisci-like reactions have been developed to introduce various heterocycles at the bridgehead position of bicyclo[3.1.1]heptanes and aza-bicyclo[3.1.1]heptanes. nih.govox.ac.uk

Diversification of Chemical Libraries (e.g., DNA-Encoded Libraries)

The unique three-dimensional shapes of bicyclo[3.1.1]oxa-aza heteroheptanes make them ideal scaffolds for the diversification of chemical libraries, including DNA-encoded libraries (DELs). nih.govrsc.org DEL technology allows for the synthesis and screening of massive libraries of compounds, and the incorporation of novel, sp³-rich scaffolds is crucial for expanding the chemical space that can be explored. nih.govrsc.orgrsc.org

Limited Scientific Data Available for this compound

Despite a comprehensive search of scientific literature and chemical databases, there is a significant lack of specific information regarding the chemical compound “this compound.” The majority of available research focuses on its isomers, most notably 6-Oxa-3-azabicyclo[3.1.1]heptane and 3-Oxa-6-azabicyclo[3.1.1]heptane. These related compounds are recognized as valuable building blocks in medicinal chemistry, particularly as conformationally restricted isosteres of morpholine.

The exploration of bicyclo[3.1.1]oxa-aza heteroheptane scaffolds is an active area of research, driven by the desire to develop novel therapeutic agents with improved pharmacological properties. The rigid framework of these bicyclic systems offers a strategy to create backbone-constrained analogues of existing drugs, potentially leading to enhanced selectivity and potency.

Research into the broader class of azabicyclo[3.1.1]heptanes has shown their potential as nonclassical isosteres for piperidine (B6355638), a common motif in drug discovery. researchgate.net The development of synthetic routes to these scaffolds, such as the reduction of spirocyclic oxetanyl nitriles, has been a key focus. researchgate.net Furthermore, the derivatization of these core structures has led to the identification of compounds with promising biological activities, including potent receptor antagonists. nih.gov

While the study of related bicyclic systems provides a context for the potential utility of this compound, there is insufficient specific data to populate the requested article outline concerning its applications in chemical biology, material science, or the development of backbone-constrained analogues. Vendor listings confirm the commercial availability of this compound, suggesting its potential use in synthetic chemistry. bldpharm.combldpharm.com However, detailed research findings on its specific applications and derivatizations are not currently available in the public domain.

Given the constraints of the available scientific literature, a detailed article focusing solely on this compound as per the provided outline cannot be generated at this time. Further research and publication on this specific isomer are needed to enable a comprehensive review of its properties and applications.

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